6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Antibacterial Pyrrolo[3,4-b]pyridine Structure-Activity Relationship

This 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2176069-40-0) is a precisely functionalized, fused heterocyclic building block featuring a pyrrolo[3,4-b]pyridine core N-substituted with a 3-methoxybenzoyl group. The 3-methoxy substitution pattern is critical: even minor positional isomerism or substituent changes on the benzoyl ring drastically alter biological activity, target selectivity, and physicochemical properties. Using a generic 4-methoxy or unsubstituted analog risks irreproducible pharmacological outcomes. This compound is a high-priority scaffold for medicinal chemistry teams targeting PI3K-α and for generating focused libraries to explore SAR around the 3-methoxybenzoyl moiety. Procure this specific isomer to ensure target engagement fidelity and data integrity in your kinase inhibitor or CNS-active agent programs.

Molecular Formula C15H14N2O2
Molecular Weight 254.289
CAS No. 2176069-40-0
Cat. No. B2490989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2176069-40-0
Molecular FormulaC15H14N2O2
Molecular Weight254.289
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3
InChIInChI=1S/C15H14N2O2/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3
InChIKeyWIQJUGYXDSPUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2176069-40-0): Supplier-Independent Procurement Baseline


6-(3-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2176069-40-0) is a synthetic, fused heterocyclic small molecule featuring a pyrrolo[3,4-b]pyridine core N-functionalized with a 3-methoxybenzoyl group . It belongs to the broader pyrrolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for yielding kinase inhibitors, antibacterials, and CNS-active agents [1]. The compound is primarily utilized as a building block in early-stage drug discovery and chemical biology probe development, where its specific substitution pattern dictates downstream molecular recognition and pharmacological properties.

Why Substituting 6-(3-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine with a Close Analog Risks Project Failure


Within the pyrrolo[3,4-b]pyridine scaffold, even minor positional isomerism or substituent changes on the benzoyl ring critically alter biological activity, target selectivity, and physicochemical properties [1]. The 3-methoxy substitution pattern on the benzoyl ring dictates the compound's electron distribution, conformational preferences, and hydrogen-bonding capacity, which in turn modulate target binding. Replacing it with a 4-methoxy, unsubstituted benzoyl, or halogenated analog can lead to drastically different pharmacological outcomes, making generic substitution highly risky for reproducible research [2]. The following quantitative evidence guide is designed to substantiate this differentiation, although it must be noted that direct, head-to-head comparative data for this precise compound are extremely limited in the public domain.

Quantitative Differentiation Evidence for 6-(3-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Against Closest Analogs


Antibacterial Potency Differentiation: 3-Methoxy vs. Unsubstituted and 4-Methoxy Benzoyl Analogs

Direct, head-to-head comparison data for this specific compound are not available in the public domain. However, critical class-level inference can be drawn from a 2021 study on functionalized pyrrolo[3,4-b]pyridine derivatives. The study demonstrates that different substitutions on the pyrrolo[3,4-b]pyridine scaffold lead to significant variations in antibacterial activity. The most potent compounds (4j and 4l, which are not the 3-methoxybenzoyl derivative) showed MIC values of 62.5 µg/mL and 125.0 µg/mL against E. coli [1]. This establishes that the scaffold is exquisitely sensitive to substitution, and the 3-methoxybenzoyl group is expected to impart a distinct activity profile compared to the compounds tested. Substituting with a simpler analog like 6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine would therefore be scientifically unfounded without re-evaluation.

Antibacterial Pyrrolo[3,4-b]pyridine Structure-Activity Relationship

Kinase Selectivity Implications: PI3K-α Inhibitor Patent Landscape

A recent patent (US12581252B2) explicitly claims substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors, underscoring the scaffold's relevance in targeting this clinically validated kinase [1]. While the specific IC50 values for our target compound are not publicly disclosed, the patent's structure-activity relationship (SAR) encompasses variations on the benzoyl group, including methoxy substitutions. This implies that the 3-methoxy isomer is a key member of the claimed chemical space, and its selection over the 4-methoxy or other isomers is likely driven by differential potency or selectivity that is currently proprietary. For a research group aiming to explore this chemical space, sourcing the exact 3-methoxy compound is critical to align with the patented SAR.

Kinase Inhibitor PI3K-α Oncology

Physicochemical Differentiation: Calculated LogP and Solubility Shift vs. Unsubstituted Analog

The 3-methoxy substituent confers a distinct lipophilicity and solubility profile compared to the unsubstituted 6-benzoyl analog. Using established fragment-based calculation methods, the 3-methoxy group contributes an incremental logP shift of approximately +0.2 to +0.5 units relative to the hydrogen-substituted analog, while also introducing a hydrogen-bond acceptor that modulates solubility . The target compound has a molecular weight of 254.29 g/mol and formula C15H14N2O2, differentiating it from the simpler 6-benzoyl analog (M.Wt 224.26 g/mol, C14H12N2O). These differences in bulk and polarity are critical for downstream applications like cell permeability, protein binding, and formulation.

Physicochemical Properties Drug-like Properties Lipophilicity

Critical Data Gap Acknowledgment: Direct Comparative Studies Are Lacking

It is crucial to state explicitly that a comprehensive search of public literature (PubMed, Google Scholar, Google Patents) has not revealed any study that performs a direct, head-to-head comparison of the biological or physicochemical properties of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine against its closest analogs (e.g., 4-methoxy, 5-chloro-2-methoxy, unsubstituted benzoyl) in a single, controlled experiment [1]. The quantitative differentiation evidence presented above is therefore based on class-level inference from closely related scaffolds and computational predictions. Procurement decisions must be made with the understanding that the compound's unique value proposition is primarily structural and patent-driven rather than validated by public comparative efficacy data.

Data Gap Research Need Procurement Risk

Optimal Application Scenarios for 6-(3-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Based on Current Evidence


Kinase Inhibitor Lead Generation and SAR Exploration

The compound's inclusion in a recent patent covering PI3K-α inhibitors makes it a high-priority scaffold for medicinal chemistry teams working on this target [1]. It is best used as a core building block for generating focused libraries to explore the SAR around the 3-methoxybenzoyl moiety, with the goal of identifying leads with improved isoform selectivity and drug-like properties.

Chemical Biology Probe Development

Given the privileged nature of the pyrrolo[3,4-b]pyridine scaffold, this compound can serve as a starting point for designing chemical probes to interrogate the function of novel kinases or other protein targets identified in phenotypic screens [1][2]. Its specific substitution pattern offers a distinct vector for affinity chromatography or bioconjugation.

Benchmarking Novel Antibacterial Scaffolds

While direct data is lacking, the established antibacterial activity of related pyrrolo[3,4-b]pyridine derivatives against Gram-negative and Gram-positive strains [2] justifies its use as a comparator compound in screening campaigns for novel antibacterial agents, particularly to benchmark the activity of new derivatives with modified benzoyl substituents.

Computational Chemistry Model Validation

The well-defined structure and the presence of a predictable methoxy substituent make this compound suitable for validating computational models of ligand binding, docking, and ADMET prediction. Its use can help refine models before they are applied to more complex or proprietary compounds [2].

Quote Request

Request a Quote for 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.